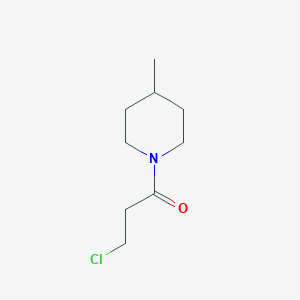

3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one has been studied for its use in catalysis. Aydemir et al. (2014) explored its role in transfer hydrogenation, finding that derivatives of this compound acted as efficient catalysts in the transfer hydrogenation of various ketones, achieving high conversions up to 99% (Aydemir et al., 2014).

Synthesis of Radiolabeled Compounds

The compound has been utilized in the synthesis of radiolabeled derivatives. For instance, Czeskis (1998) reported on the synthesis of a specific radiolabeled isotopomer using a derivative of this compound, highlighting its importance in the field of radiopharmaceuticals (Czeskis, 1998).

Antinociceptive Activity

Research into derivatives of this compound has also involved exploring their potential antinociceptive (pain-relieving) effects. Studies by Radl et al. (1999, 2010) have demonstrated the preparation and testing of such derivatives as analgesics (Radl et al., 1999) (Radl et al., 2010).

Protecting Group in Oligoribonucleotide Synthesis

Reese et al. (1986) discussed the use of a derivative of this compound as a protecting group for 2′-hydroxy functions in rapid oligoribonucleotide synthesis, pointing to its utility in the synthesis of RNA sequences (Reese et al., 1986).

α_1 Receptor Antagonist Synthesis

Hon (2013) explored the synthesis of derivatives of this compound with potential α_1 receptor antagonistic activity, indicating its relevance in the development of new pharmaceuticals (Hon, 2013).

Mechanism of Action

Target of Action

The primary target of 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one It is known that similar compounds are utilized in various research fields, particularly in studies focusing on synthetic organic chemistry and neurotransmitter activity . These compounds act as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .

Mode of Action

The exact mode of action of This compound It is suggested that this compound may interact with its targets to mimic or interfere with the action of natural neurotransmitters

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential role in neurotransmitter activity, it may be involved in pathways related to neurotransmission . More research is required to confirm this and to understand the downstream effects.

Result of Action

The molecular and cellular effects of This compound As a potential neurotransmitter modulator, it might have effects on neuronal signaling and function . .

Properties

IUPAC Name |

3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNYUXFSQHLEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410973 |

Source

|

| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349090-42-2 |

Source

|

| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.